Cas no 2137504-05-1 (4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione)

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione structure
2137504-05-1 structure
商品名:4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione
CAS番号:2137504-05-1
MF:C12H25N3O2S
メガワット:275.410801649094
CID:6397878
PubChem ID:165485787

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione 化学的及び物理的性質

名前と識別子

    • 4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione
    • 2137504-05-1
    • 4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione
    • EN300-1122932
    • インチ: 1S/C12H25N3O2S/c1-3-7-14-8-5-12(6-9-14)11(13)10-18(16,17)15(12)4-2/h11H,3-10,13H2,1-2H3
    • InChIKey: URNOAJOPOLQMNQ-UHFFFAOYSA-N
    • ほほえんだ: S1(CC(C2(CCN(CCC)CC2)N1CC)N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 275.16674822g/mol
  • どういたいしつりょう: 275.16674822g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 383
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1122932-5g
4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione
2137504-05-1 95%
5g
$3065.0 2023-10-26
Enamine
EN300-1122932-0.5g
4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione
2137504-05-1 95%
0.5g
$1014.0 2023-10-26
Enamine
EN300-1122932-10g
4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione
2137504-05-1 95%
10g
$4545.0 2023-10-26
Enamine
EN300-1122932-0.05g
4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione
2137504-05-1 95%
0.05g
$888.0 2023-10-26
Enamine
EN300-1122932-10.0g
4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione
2137504-05-1
10g
$4545.0 2023-06-09
Enamine
EN300-1122932-0.1g
4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione
2137504-05-1 95%
0.1g
$930.0 2023-10-26
Enamine
EN300-1122932-0.25g
4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione
2137504-05-1 95%
0.25g
$972.0 2023-10-26
Enamine
EN300-1122932-5.0g
4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione
2137504-05-1
5g
$3065.0 2023-06-09
Enamine
EN300-1122932-1g
4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione
2137504-05-1 95%
1g
$1057.0 2023-10-26
Enamine
EN300-1122932-2.5g
4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro[4.5]decane-2,2-dione
2137504-05-1 95%
2.5g
$2071.0 2023-10-26

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione 関連文献

4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dioneに関する追加情報

Professional Introduction to Compound with CAS No. 2137504-05-1 and Product Name: 4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione

The compound identified by the CAS number 2137504-05-1 and the product name 4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione represents a fascinating molecule within the realm of heterocyclic chemistry. This spirocyclic structure, featuring a thiadiazole core and a unique spiro connection, has garnered significant interest due to its potential applications in pharmaceutical research and medicinal chemistry.

At the heart of this compound's structure lies a thiadiazole ring, a heterocyclic system known for its broad spectrum of biological activities. Thiadiazoles have been extensively studied for their antimicrobial, anti-inflammatory, and antitumor properties. The presence of a spirocyclic framework in this molecule introduces additional complexity, which can influence its pharmacokinetic behavior and binding affinity to biological targets. The spiro connection between the thiadiazole and a decane backbone creates a rigid structure that may enhance stability and reduce metabolic degradation.

The substitution pattern of the molecule, including the 4-amino group, 1-ethyl, and 8-propyl side chains, further modulates its chemical properties. The amino group at position 4 can participate in hydrogen bonding interactions, making it a crucial moiety for binding to biological receptors. The ethyl and propyl chains contribute to hydrophobic interactions and can influence solubility and membrane permeability, factors that are critical for drug-like properties.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules like this one with greater accuracy. Molecular docking studies have suggested that the spirocyclic thiadiazole derivative may interact with various enzymes and receptors involved in metabolic pathways. For instance, preliminary simulations indicate potential binding to enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory responses.

In the context of drug discovery, the structural features of this compound make it an attractive candidate for further investigation. The thiadiazole-thia-spiro scaffold offers a unique combination of rigidity and flexibility, which can be exploited to design molecules with improved pharmacological profiles. Additionally, the presence of multiple substituents provides opportunities for derivatization, allowing chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics.

One of the most promising areas of research involves exploring the antimicrobial potential of this compound. Thiadiazole derivatives have shown efficacy against a range of bacterial and fungal pathogens due to their ability to disrupt essential cellular processes. The spirocyclic nature of this molecule may enhance its ability to penetrate bacterial cell walls or interfere with vital metabolic pathways. Preliminary experimental data suggests that analogs of this compound exhibit inhibitory effects on certain resistant strains of bacteria, highlighting its therapeutic relevance.

Furthermore, the compound's structure suggests potential applications in addressing neurological disorders. The rigid spiro framework can mimic natural biomolecules involved in neurotransmitter signaling. Studies on related spirocyclic compounds have shown promise in modulating neurotransmitter receptors such as serotonin or dopamine receptors. While more research is needed to fully elucidate these effects, the 4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione derivative could serve as a valuable scaffold for developing novel therapeutics targeting central nervous system disorders.

The synthesis of this compound presents an intriguing challenge for organic chemists due to its complex architecture. Traditional synthetic routes involve multi-step sequences that require careful control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have recently enabled more efficient approaches for constructing spirocyclic systems, including the use of transition-metal catalysis or asymmetric synthesis techniques.

From an industrial perspective, the scalability of synthesizing this compound is an important consideration for potential commercial applications. Process optimization efforts are focused on minimizing waste generation while maintaining high product quality. Green chemistry principles are being increasingly adopted in these endeavors to ensure environmental sustainability.

The regulatory landscape for new chemical entities like this one is another critical factor influencing its development pipeline. Compliance with guidelines set by agencies such as the FDA or EMA requires rigorous testing to demonstrate safety and efficacy before clinical trials can commence. Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing compounds through these regulatory hurdles efficiently.

In conclusion,4-amino-1-ethyl-8-propyl-2lambda6-thia-1,8-diazaspiro4.5decane-2,2-dione (CAS No. 2137504-05-1) represents a structurally unique molecule with significant potential in pharmaceutical research. Its combination of a thiadiazole core,spirocyclic framework,and strategic substitutions positions it as an attractive candidate for further exploration across multiple therapeutic areas including antimicrobial applications,neurological disorders,and beyond . As synthetic methodologies continue to evolve ,the accessibilityof such complex molecules will likely increase ,accelerating their journey from laboratory discoveryto clinical development .

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